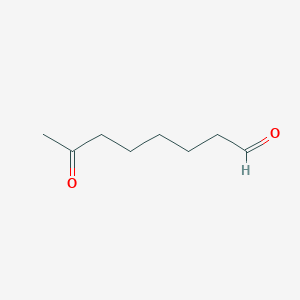
7-Oxooctanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxooctanal is an organic compound with the molecular formula C8H14O2. It is a member of the aldehyde family and is characterized by the presence of a keto group at the seventh carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Oxooctanal can be synthesized through the ozonolysis of the tetrahydropyran-2-yl ether of 7-methyloct-7-en-1-ol. This process involves the coupling of methallyl chloride with the Grignard reagent derived from the corresponding ether of 5-bromopentan-1-ol . The reaction conditions typically involve the use of diethyl ether as a solvent and magnesium as a catalyst.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to ensure the purity and yield of the compound. The ozonolysis method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxooctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-oxooctanoic acid.
Reduction: It can be reduced to form 7-hydroxyoctanal.
Condensation: It can undergo condensation reactions with malonic acid to form 9-oxo-2E-decenoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Condensation: Malonic acid and acetic acid are used in condensation reactions.
Major Products Formed
Oxidation: 7-oxooctanoic acid
Reduction: 7-hydroxyoctanal
Condensation: 9-oxo-2E-decenoic acid
Wissenschaftliche Forschungsanwendungen
7-Oxooctanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential use in drug development.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 7-Oxooctanal involves its interaction with various molecular targets and pathways. In biological systems, it acts as a precursor to pheromones, which are chemical signals used by insects for communication. The compound undergoes enzymatic reactions to form active pheromones that influence insect behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-oxooctanoic acid
- 9-oxo-2E-decenoic acid
- 7-hydroxyoctanal
Uniqueness
7-Oxooctanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a precursor to important biological molecules, such as pheromones, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
36219-80-4 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
7-oxooctanal |
InChI |
InChI=1S/C8H14O2/c1-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
ZRZHAVVBRGELRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
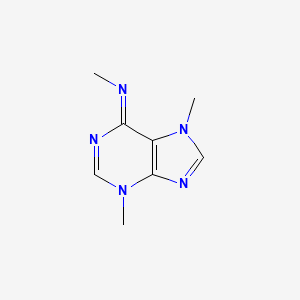
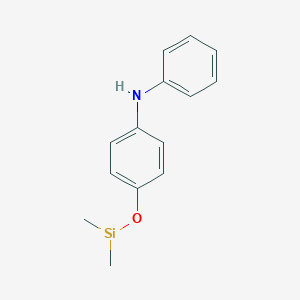
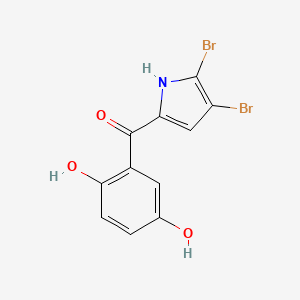
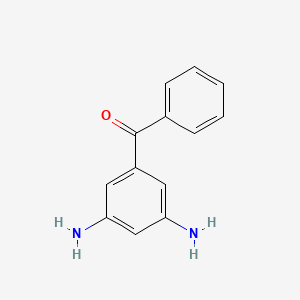
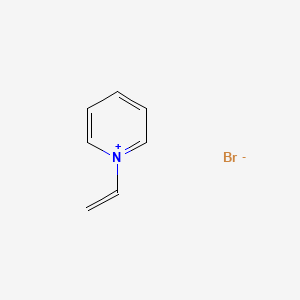
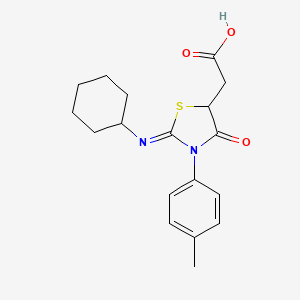

phosphanium iodide](/img/structure/B14670901.png)
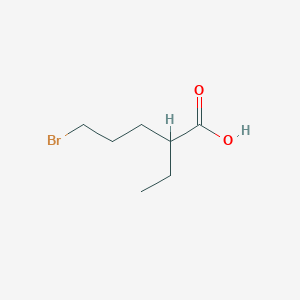

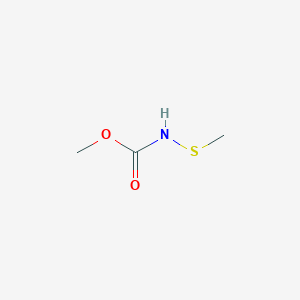
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
